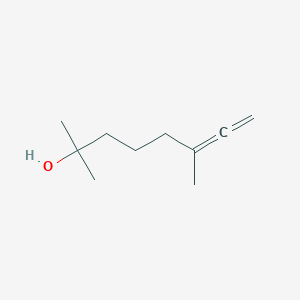
2,6-Dimethylocta-6,7-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-6,7-dien-2-ol is a monoterpenoid compound with the molecular formula C10H18O. It is a colorless oil classified as an acyclic monoterpenoid. This compound is found naturally in various plants and is known for its pleasant scent, which is floral with a touch of spiciness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-6,7-dien-2-ol can be synthesized through several methods. One common method involves the selective hydrogenation of α-pinene from turpentine oil to cis-pinane, which is then oxidized with oxygen in the presence of a radical initiator to give a mixture of cis- and trans-pinane hydroperoxide . Another method involves the reaction of 2,6- and 3,7-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine to produce thioacetates, which are then reduced to thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale processes using raw materials such as α-pinene. The production process includes steps like selective hydrogenation, oxidation, and purification to achieve high purity levels suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-6,7-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert thioacetates derived from this compound into thiols.
Substitution: Nucleophilic displacement reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include thioacetic acid, di-isopropyl azodicarboxylate, triphenylphosphine, and radical initiators like oxygen .
Major Products Formed
The major products formed from these reactions include hydroperoxides, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-6,7-dien-2-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-6,7-dien-2-ol involves its interaction with various molecular targets and pathways. It acts as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to their death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
2,6-Dimethylocta-6,7-dien-2-ol is similar to other monoterpenoids such as linalool and nerol. it is unique due to its specific molecular structure and the presence of a dien-2-ol functional group . Similar compounds include:
Propiedades
Número CAS |
56072-48-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h11H,1,6-8H2,2-4H3 |
Clave InChI |
QKNZTRGXPUEXRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)CCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


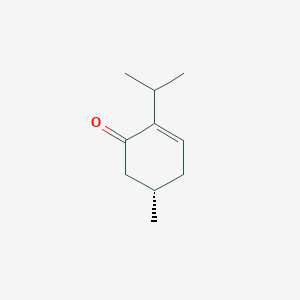
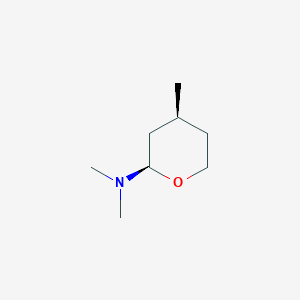
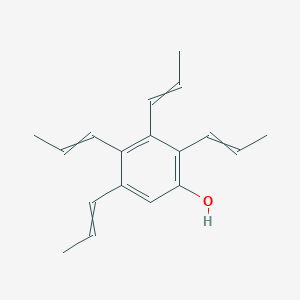
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
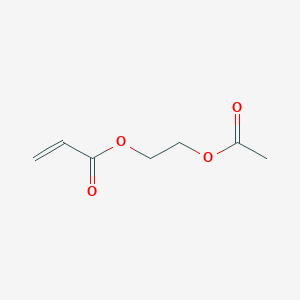
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
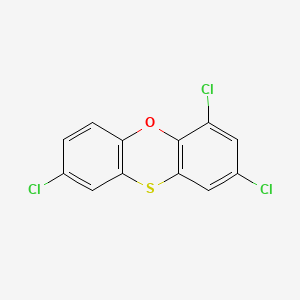
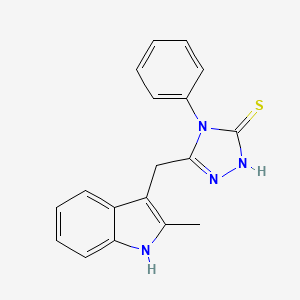

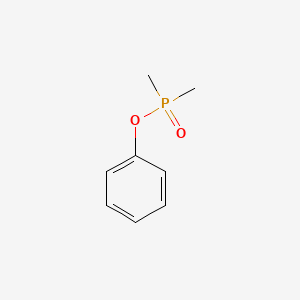
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
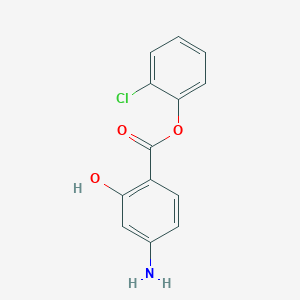
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
